2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile
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Overview
Description
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an amino group, a furan ring, and a phenyl group attached to a nicotinonitrile core. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile typically involves the condensation of appropriate aldehydes with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an A2A adenosine receptor antagonist, which could be useful in treating conditions like Parkinson’s disease and certain types of cancer.
Biological Studies: The compound is studied for its cytotoxic activity against various cancer cell lines.
Chemical Biology: It is used as a probe to study the interactions of nicotinonitrile derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile involves its interaction with specific molecular targets, such as the A2A adenosine receptor. By binding to this receptor, the compound can modulate the signaling pathways involved in various physiological processes. This interaction can lead to the inhibition of adenosine-mediated effects, which is beneficial in conditions like inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-furan-2-yl-4-substituted-nicotinonitriles: These compounds have similar structures but with different substituents on the nicotinonitrile core.
2-Amino-4-(4-isopropoxy-phenyl)-6-furan-2-yl-nicotinonitrile: This compound has an isopropoxy group instead of a phenyl group.
Uniqueness
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both furan and phenyl groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNSGUUFOFSFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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